![molecular formula C22H22N4O B12925883 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one CAS No. 88300-48-5](/img/structure/B12925883.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one is a heterocyclic compound that features a triazine ring fused with a piperidinone moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of the triazine ring, known for its stability and versatility, makes this compound a valuable candidate for further research and development.
Méthodes De Préparation
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one typically involves the reaction of p-tolyl-substituted triazine derivatives with piperidinone under specific conditions. One common method includes:
Starting Materials:
p-Tolyl-substituted triazine and piperidinone.Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles under appropriate conditions.
Major Products: The major products depend on the type of reaction and reagents used, often resulting in modified triazine or piperidinone derivatives.
Applications De Recherche Scientifique
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its stability and ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one can be compared with other triazine and piperidinone derivatives:
Similar Compounds: Examples include 1,3,5-triazine derivatives and other piperidinone-based compounds.
Uniqueness: The unique combination of the triazine and piperidinone moieties in this compound provides distinct chemical and biological properties, making it a valuable subject for further research.
Propriétés
Numéro CAS |
88300-48-5 |
|---|---|
Formule moléculaire |
C22H22N4O |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one |
InChI |
InChI=1S/C22H22N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10H,11-14H2,1-2H3 |
Clé InChI |
DEEJVIOMUWUQFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(=O)CC3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
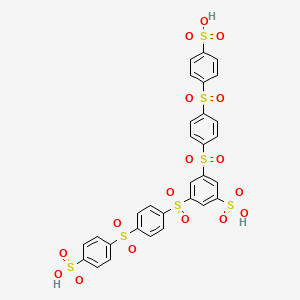


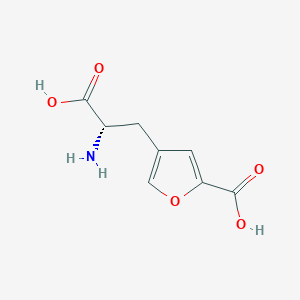
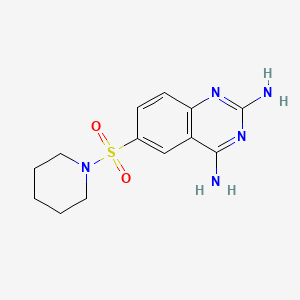
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)
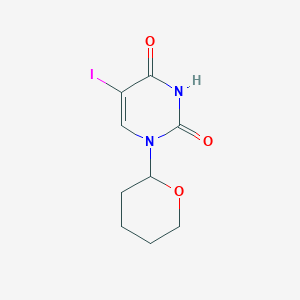
![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
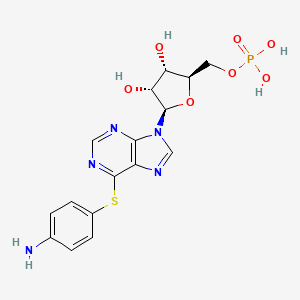
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)



